molecular formula C14H15N3O3 B10990259 methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]glycinate

methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]glycinate

Cat. No.: B10990259
M. Wt: 273.29 g/mol
InChI Key: WXNKWQSLGDLBJC-UHFFFAOYSA-N
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Description

Methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]glycinate is an organic compound that features a pyrazole ring substituted with a phenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]glycinate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with an appropriate β-diketone, such as acetylacetone, under acidic conditions.

    N-Methylation: The resulting pyrazole is then methylated using methyl iodide in the presence of a base like potassium carbonate.

    Glycine Esterification: The final step involves the reaction of the N-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid with glycine methyl ester in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]glycinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.

Medicine

Medicinally, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, analgesic, and antipyretic activities. Its structure is conducive to modifications that can enhance its pharmacological profile.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]alaninate: Similar structure but with an alanine ester instead of glycine.

    Ethyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]glycinate: Ethyl ester variant of the compound.

    Methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]valinate: Contains a valine ester instead of glycine.

Uniqueness

Methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its glycine ester moiety allows for potential interactions with biological systems that are different from those of its analogs.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

methyl 2-[(2-methyl-5-phenylpyrazole-3-carbonyl)amino]acetate

InChI

InChI=1S/C14H15N3O3/c1-17-12(14(19)15-9-13(18)20-2)8-11(16-17)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,15,19)

InChI Key

WXNKWQSLGDLBJC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC(=O)OC

Origin of Product

United States

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